
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) is a heterocyclic organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique structure, which includes a tetrahydro-2-oxo-2H-pyran ring and a propenoic acid ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) typically involves the esterification of 2-methylpropenoic acid with 4-ethyltetrahydro-2-oxo-2H-pyran-4-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoicacid,2-methyl-,4-methyltetrahydro-2-oxo-2H-pyran-4-ylester
- 2-Propenoicacid,2-methyl-,4-isopropyltetrahydro-2-oxo-2H-pyran-4-ylester
Uniqueness
Compared to similar compounds, 2-Propenoicacid,2-methyl-,4-ethyltetrahydro-2-oxo-2H-pyran-4-ylester(9CI) is unique due to its specific ethyl substitution on the tetrahydro-2-oxo-2H-pyran ring.
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(4-ethyl-2-oxooxan-4-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-4-11(15-10(13)8(2)3)5-6-14-9(12)7-11/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
LEUGGFPZZFKFPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCOC(=O)C1)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


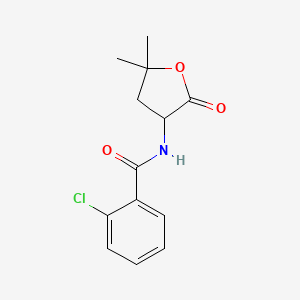
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
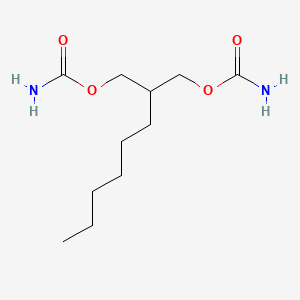
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
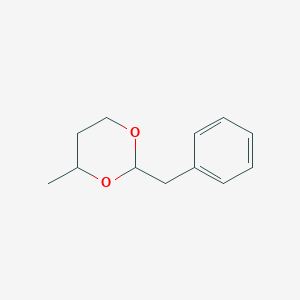
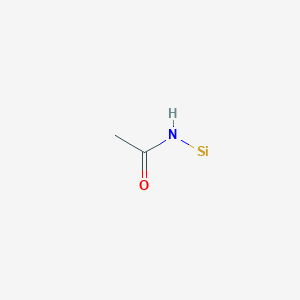
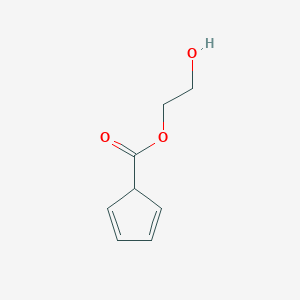
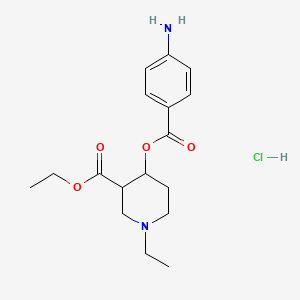
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
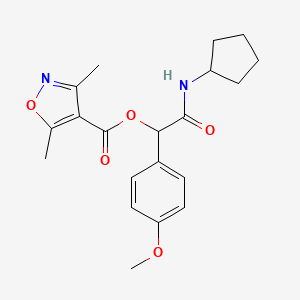
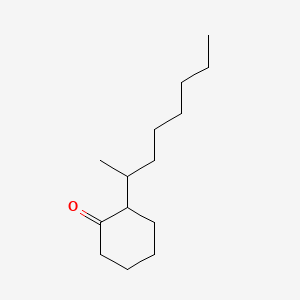
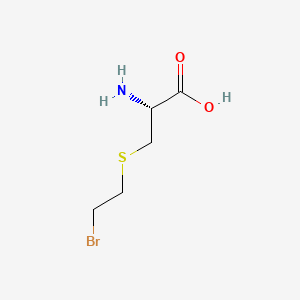
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
